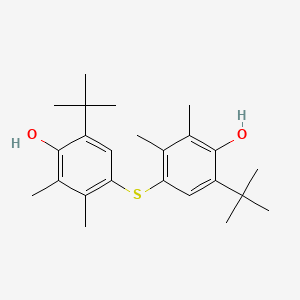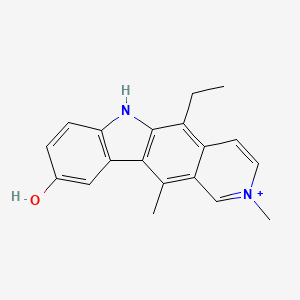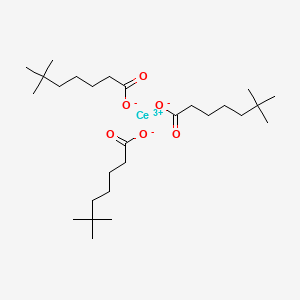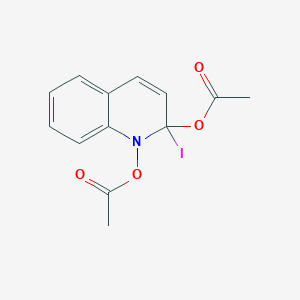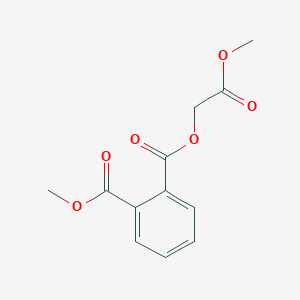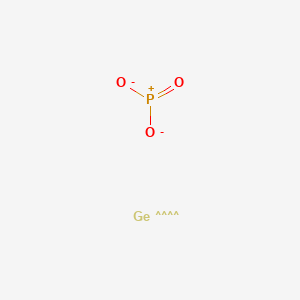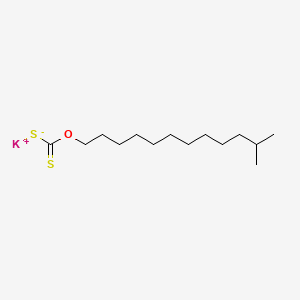
Potassium O-isotridecyl dithiocarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium O-isotridecyl dithiocarbonate is a chemical compound with the molecular formula C14H27KOS2 and a molecular weight of 314.59 g/mol . It is also known by its synonym, 11-methyldodecoxymethanedithioate . This compound is part of the dithiocarbonate family, which is known for its sulfur-containing functional groups.
Preparation Methods
The synthesis of Potassium O-isotridecyl dithiocarbonate typically involves the reaction of isotridecyl alcohol with carbon disulfide in the presence of a base such as potassium hydroxide . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent oxidation. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Potassium O-isotridecyl dithiocarbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The dithiocarbonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Potassium O-isotridecyl dithiocarbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of lubricants, surfactants, and other specialty chemicals
Mechanism of Action
The mechanism of action of Potassium O-isotridecyl dithiocarbonate involves its ability to interact with thiol groups in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The compound’s sulfur-containing groups are key to its reactivity and biological activity .
Comparison with Similar Compounds
Potassium O-isotridecyl dithiocarbonate can be compared to other dithiocarbonates such as Potassium O-ethyldithiocarbonate and Potassium O-methyldithiocarbonate . While these compounds share similar chemical structures and reactivity, this compound is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and biological activity .
Similar compounds include:
- Potassium O-ethyldithiocarbonate
- Potassium O-methyldithiocarbonate
- Potassium O-butyl dithiocarbonate
These compounds are often used in similar applications but may have different physical and chemical properties due to variations in their alkyl chain lengths .
Properties
CAS No. |
94689-34-6 |
|---|---|
Molecular Formula |
C14H27KOS2 |
Molecular Weight |
314.6 g/mol |
IUPAC Name |
potassium;11-methyldodecoxymethanedithioate |
InChI |
InChI=1S/C14H28OS2.K/c1-13(2)11-9-7-5-3-4-6-8-10-12-15-14(16)17;/h13H,3-12H2,1-2H3,(H,16,17);/q;+1/p-1 |
InChI Key |
PRZOBHHVFWMWGA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCCCCCCOC(=S)[S-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


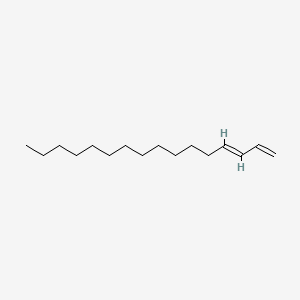

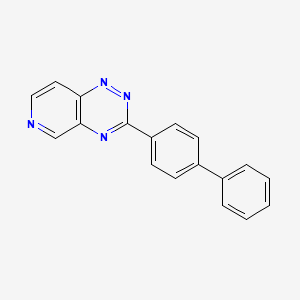

aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B12645544.png)
